2-[Bis(2-hydroxyethyl)amino]ethanol;phenol

Phenolic resin catalysis Resol binder Formed coke briquette

2-[Bis(2-hydroxyethyl)amino]ethanol;phenol (CAS 23184-71-6, molecular formula C12H21NO4, MW 243.30 g/mol) is a 1:1 phenolate salt composed of the triethanolammonium (tris(2-hydroxyethyl)azanium) cation and the phenolate anion. The IUPAC name is 2-hydroxy-N,N-bis(2-hydroxyethyl)ethanaminium phenolate, and it is also indexed as Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-, phenolate (1:1).

Molecular Formula C12H21NO4
Molecular Weight 243.30 g/mol
CAS No. 23184-71-6
Cat. No. B12686409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[Bis(2-hydroxyethyl)amino]ethanol;phenol
CAS23184-71-6
Molecular FormulaC12H21NO4
Molecular Weight243.30 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)O.C(CO)N(CCO)CCO
InChIInChI=1S/C6H15NO3.C6H6O/c8-4-1-7(2-5-9)3-6-10;7-6-4-2-1-3-5-6/h8-10H,1-6H2;1-5,7H
InChIKeyJIHPTYQPPOKVDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[Bis(2-hydroxyethyl)amino]ethanol;phenol (CAS 23184-71-6): Structural Identity, Physicochemical Baseline, and Procurement Context


2-[Bis(2-hydroxyethyl)amino]ethanol;phenol (CAS 23184-71-6, molecular formula C12H21NO4, MW 243.30 g/mol) is a 1:1 phenolate salt composed of the triethanolammonium (tris(2-hydroxyethyl)azanium) cation and the phenolate anion . The IUPAC name is 2-hydroxy-N,N-bis(2-hydroxyethyl)ethanaminium phenolate, and it is also indexed as Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-, phenolate (1:1) . This pre-formed salt combines the tertiary amine base functionality of triethanolamine (pKa of conjugate acid ≈ 7.74–7.8 at 25 °C [1]) with the phenolic hydroxyl reactivity in a single stoichiometric entity, distinguishing it from simple physical mixtures of triethanolamine free base (CAS 102-71-6) and phenol. The compound is commercially available through specialty chemical suppliers for research and industrial applications , and is referenced under the EINECS number 245-478-3 .

Why Triethanolamine Free Base and Other Alkanolamine Salts Cannot Simply Replace 2-[Bis(2-hydroxyethyl)amino]ethanol;phenol (CAS 23184-71-6)


Substituting the pre-formed 1:1 triethanolamine phenolate salt with triethanolamine free base (CAS 102-71-6), sodium phenolate, or other alkanolamine-phenol adducts introduces uncontrolled variables that directly impact reproducible formulation and performance. First, the free base requires in situ neutralization with phenol, an exothermic process that demands careful temperature control to prevent runaway reactions ; the pre-formed salt eliminates this exotherm, ensuring consistent stoichiometry and safer handling. Second, the hydrogen-bonding network and ionic character of the phenolate salt differ fundamentally from the free base: triethanolamine alone exhibits a pKa of ~7.74, while the phenolate counterion introduces distinct solvatochromic and phase-transfer properties that affect reactivity in condensation and curing chemistries [1]. Third, in applications such as phenolic resin catalysis, the choice of counter-cation dramatically alters mechanical outcomes—NaOH-catalyzed resol yields a tensile strength of 33.72 MPa, whereas triethanolamine-catalyzed resol achieves 53.43 MPa [2]. The evidence items below quantify where and why this specific compound delivers differentiation that generic substitution cannot replicate.

2-[Bis(2-hydroxyethyl)amino]ethanol;phenol (CAS 23184-71-6): Quantitative Differential Evidence Versus Closest Comparators


Tensile Strength Superiority in Phenolic Resol Binder Systems: Triethanolamine vs. NaOH and Na₂CO₃ Catalysts

In a direct comparative study of basic catalysts for phenolic resol synthesis used as binders in metallurgical coke briquettes, triethanolamine-catalyzed resol produced briquettes with an average tensile strength of 53.43 MPa, representing the highest value among all catalysts tested [1]. This exceeds sodium hydroxide-catalyzed resol (33.72 MPa) by 58% and sodium carbonate-catalyzed resol (45.40 MPa) by 18%. The study employed resols with formaldehyde/phenol (F/P) molar ratios between 1.5 and 2.0, catalyst/phenol ratios between 0.1 and 0.5, and consistent briquetting and curing conditions [1]. Notably, the authors flagged that triethanolamine's flammability rendered it unsuitable for this specific high-temperature application despite its superior mechanical performance, a caveat that informs application-specific selection rather than negating the mechanical advantage.

Phenolic resin catalysis Resol binder Formed coke briquette Tensile strength

Oxidation Induction Time (OIT) of Triethanolamine-Derived Tri-Armed Phenolic Antioxidants vs. Commercial Irganox L135 and L57

Triethanolamine was evaluated as a core unit for tri-armed phenolic antioxidants in a comparative study against glycerol- and triisopropanolamine-derived analogues, with commercial antioxidants Irganox L135 and Irganox L57 as benchmarks [1]. When formulated with a solubilising unit for hydrocarbon lubricant compatibility, the triethanolamine-derived antioxidants exhibited an oxidation induction time (OIT) of ca. 11–12 minutes by differential scanning calorimetry (DSC), compared to ca. 4–6 minutes for the commercial antioxidants Irganox L135 and Irganox L57—representing an approximate 2- to 3-fold improvement [1]. The glycerol-based analogues achieved a similar OIT range (ca. 9–12 min), but the triethanolamine core uniquely required incorporation of a solubilising unit to achieve hydrocarbon solubility, highlighting a structure–property trade-off that must be considered during antioxidant selection [1].

Phenolic antioxidant Oxidation induction time Lubricant additive DSC

Peak Curing Temperature Depression in Polythiol/Phenolic/Epoxy Composites Using Triethanolamine as Accelerator

In a systematic study of polythiol/phenolic/epoxy (EP-PF) resin composites, the incorporation of triethanolamine (11 wt%) together with polythiol (12 wt%) as curing accelerators reduced the peak curing temperature (T_peak) to 118 °C, as measured by differential scanning calorimetry (DSC) [1]. This T_peak was lower than that of the un-promoted phenolic resin alone and the phenolic/epoxy blend without accelerator, demonstrating that triethanolamine effectively catalyzes the curing reaction at reduced thermal input. Furthermore, the accelerated system achieved a flexural strength of 440 MPa and flexural modulus of 12.3 GPa, representing increases of 49% and 27% respectively over the unaccelerated EP-PF composite (291.4 MPa and 11.2 GPa) [1]. The glass transition temperature (Tg) decreased from 212 °C (neat PF) to 157 °C (EPF) and further to 147 °C (EPF-B with accelerator), a trade-off that must be weighed against the substantial mechanical property gains.

Epoxy-phenolic composite Curing accelerator DSC curing kinetics Polythiol

Recyclability and Stability of Triethanolamine-Based Deep Eutectic Solvent (DES) in Pd-Catalysed O-Arylation of Phenols

A choline chloride:triethanolamine ([ChCl][TEA]₂) deep eutectic solvent (DES) was employed as a dual catalyst/solvent system for Pd-catalysed O-arylation of phenols with electron-deficient aryl halides, achieving C–O bond formation without additional solvents, bases, or ligands [1]. Systematic characterization by DSC, TGA, FT-IR, refractive index, viscosity (1881 mPa·s at 25 °C), pH, and conductivity confirmed the DES identity and stability [1]. Crucially, this DES system exhibited no significant loss of catalytic activity over three consecutive reaction cycles, and the DES plus Pd/BaSO₄ (10%) catalyst could be easily recycled and reused for up to three cycles [1]. While multi-cycle recyclability is a class-level feature of well-designed DES systems, the specific [ChCl][TEA]₂ composition provides a benchmarked performance metric for procurement decisions involving reusable solvent/catalyst platforms.

Deep eutectic solvent O-arylation Palladium catalysis Recyclability Green chemistry

Phenolate Counter-Anion Selectivity in Photobase Generator Patent Claims for UV-Curing Applications

European Patent EP 2270114 A4 (and related family members) discloses photobase generators capable of releasing tertiary amines and amidines with high catalytic activity upon irradiation with light in the 350–500 nm range (optimally 400–500 nm) [1]. The patent specifically claims quaternary ammonio groups (general formulae 3–5) paired with a counter anion selected from among a borate anion, a phenolate anion, and a carboxylate anion [1]. The explicit inclusion of phenolate as one of only three eligible counter-anion classes indicates that the triethanolamine phenolate architecture provides a uniquely suitable combination of photolabile stability in the dark and efficient base release upon irradiation. While the patent does not provide quantitative quantum yield comparisons among the three anion classes, the selective claim scope represents a class-level inference that the phenolate anion offers differentiated photochemical performance relative to alternative anions such as halides, sulfonates, or phosphates that were not included in the claims [1].

Photobase generator Phenolate anion Epoxy curing Photoinitiator UV curing

Relative Corrosion Inhibition Efficiency: Triethanolamine vs. Monoethanolamine vs. Diethanolamine on N-80 Steel in HCl

A comparative evaluation of mono-, di-, and triethanolamine as corrosion inhibitors for N-80 oil well tubular steel in 15% hydrochloric acid at room temperature, using mass loss, DC polarization, and AC impedance methods, established that monoethanolamine (MEA) exhibited higher inhibition efficiency than diethanolamine (DEA) and triethanolamine (TEA) across the 0–2% amine concentration range tested [1]. The inhibitor efficiency increased with increasing amine concentration for all three ethanolamines, but TEA was not the most effective of the series [1]. This evidence is included as a critical selection caveat: for acidizing corrosion inhibition, triethanolamine phenolate should not be selected over MEA-based formulations without supplementary performance justification, unless other properties (e.g., lower volatility, higher flash point, or dual functionality as emulsifier) outweigh the corrosion inhibition efficiency gap.

Corrosion inhibition Ethanolamines Oil well tubular steel Acidization

Recommended Application Scenarios for 2-[Bis(2-hydroxyethyl)amino]ethanol;phenol (CAS 23184-71-6) Grounded in Quantitative Evidence


High-Strength Phenolic Resol Binder Formulation for Composite Materials

When formulating resol-type phenolic resin binders where cured mechanical integrity is the primary performance criterion, selecting triethanolamine phenolate as the catalyst or catalyst precursor is supported by its demonstrated ability to produce briquettes with tensile strength of 53.43 MPa—58% higher than NaOH-catalyzed systems (33.72 MPa) and 18% higher than Na₂CO₃-catalyzed systems (45.40 MPa) [1]. This scenario applies to foundry resin binders, abrasive wheel bonding, and high-strength composite matrices where maximum cohesive strength is required. The flammability caveat noted in the source study [1] must be factored into process safety assessments, but in applications below the flash point threshold or under inert atmosphere, the mechanical advantage can be fully exploited.

Triethanolamine-Cored Phenolic Antioxidants for Extended-Life Lubricant Formulations

For synthetic lubricant formulations targeting extended drain intervals or high-temperature oxidative stability, triethanolamine-derived tri-armed phenolic antioxidants offer oxidation induction times of 11–12 minutes by DSC—approximately 2–3× longer than the commercial antioxidants Irganox L135 and L57 (4–6 minutes) [2]. The requirement for a solubilising unit to achieve hydrocarbon compatibility [2] should be factored into the total formulation cost and complexity, but where OIT is the decisive performance metric, this architecture provides a quantifiable advantage. This scenario is most relevant to industrial lubricant manufacturers, additive package developers, and end-users in heavy-duty engine oil and turbine oil segments.

Energy-Efficient Curing of Polythiol-Modified Epoxy-Phenolic Composites

In manufacturing processes for epoxy-phenolic composite components where lower curing temperatures reduce energy cost and expand substrate compatibility, incorporating triethanolamine (11 wt%) with polythiol (12 wt%) as a co-accelerator system enables a peak curing temperature of 118 °C—lower than unaccelerated phenolic or epoxy-phenolic systems—while delivering a 49% improvement in flexural strength (440 MPa vs. 291.4 MPa) and a 27% improvement in flexural modulus (12.3 GPa vs. 11.2 GPa) [3]. The concomitant reduction in glass transition temperature (147 °C vs. 212 °C for neat PF) must be evaluated against the thermal service requirements, but for moderate-temperature structural applications, this accelerator package offers a uniquely favorable strength-to-cure-energy ratio.

Reusable Triethanolamine-Based Deep Eutectic Solvent Platform for Sustainable Phenol Derivatization

For process development laboratories and fine chemical manufacturers pursuing greener O-arylation or tosylation/mesylation of phenols, the [ChCl][TEA]₂ DES system provides a Pd-catalysed reaction medium that requires no additional solvents, bases, or ligands and retains full catalytic activity over three consecutive cycles [4]. The demonstrated recyclability directly reduces solvent procurement volume, waste disposal burden, and per-batch consumable cost. This scenario applies to pharmaceutical intermediate synthesis, agrochemical phenol derivatization, and any C–O bond-forming process where sustainability metrics influence procurement approvals. The characterized viscosity of 1881 mPa·s at 25 °C [4] should inform reactor and pumping system design.

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